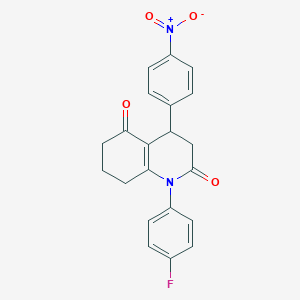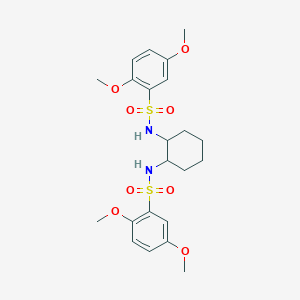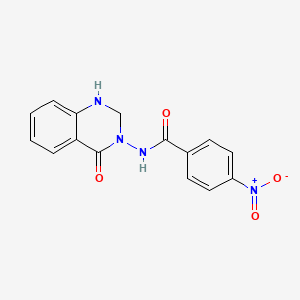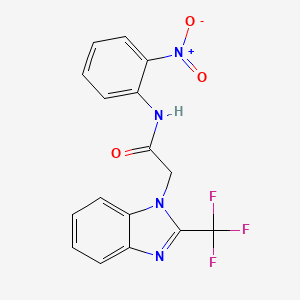
3-Amino-4-cyano-5-phenylamino-thiophene-2-carboxylic acid (5-methyl-isoxazol-3-yl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of amino, cyano, and oxazole groups through various chemical reactions. Common reagents used in these reactions include halogenated thiophenes, amines, nitriles, and oxazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification techniques such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: In materials science, the compound may be used in the development of organic semiconductors, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE include other thiophene derivatives with amino, cyano, and oxazole groups. Examples include:
- 3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE
- 3-AMINO-4-CYANO-N-(OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 3-AMINO-4-CYANO-N-(5-METHYL-12-OXAZOL-3-YL)-5-(PHENYLAMINO)THIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity, biological activity, and physical properties compared to other similar compounds. These differences can be leveraged to develop new applications and improve existing ones.
Properties
Molecular Formula |
C16H13N5O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-amino-5-anilino-4-cyano-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H13N5O2S/c1-9-7-12(21-23-9)20-15(22)14-13(18)11(8-17)16(24-14)19-10-5-3-2-4-6-10/h2-7,19H,18H2,1H3,(H,20,21,22) |
InChI Key |
NSFKFMWLEJZXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2H-pyran-2-one](/img/structure/B11086532.png)
![2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11086551.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11086556.png)
![Morpholin-4-yl[3-(morpholin-4-ylsulfonyl)-4-(4-phenylpiperazin-1-yl)phenyl]methanone](/img/structure/B11086564.png)
![1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B11086569.png)

![1-({4-[(E)-2-phenylethenyl]phenyl}sulfonyl)pyrrolidine](/img/structure/B11086575.png)
![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)

